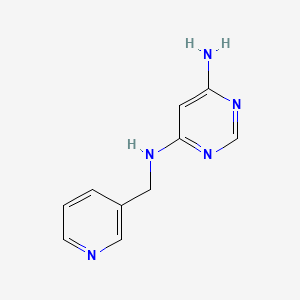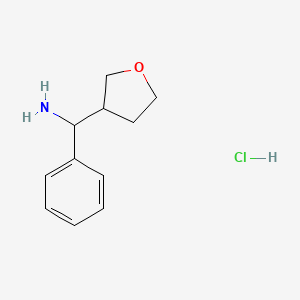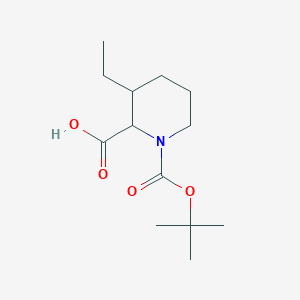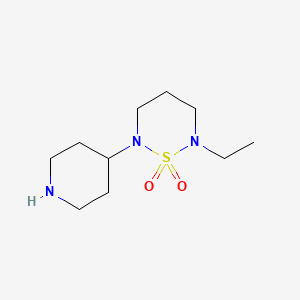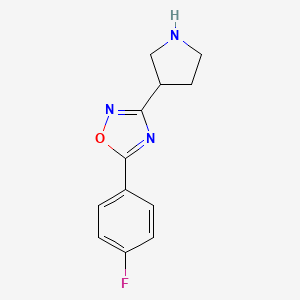
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potency and Medicinal Chemistry
The structural uniqueness of the 1,3,4-oxadiazole ring, inclusive of compounds like 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, enables effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. Research has shown that derivatives of 1,3,4-oxadiazole have been extensively explored for their high therapeutic potency across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. This comprehensive exploration underscores the compound's significant developmental value in medicinal chemistry (Verma et al., 2019).
Antimicrobial and Anticancer Applications
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is well-documented, with recent reviews highlighting the potential of these compounds as novel antimicrobial agents. Their activity surpasses known antibiotics in some instances, marking them as promising candidates for drug development against resistant microbial strains. Additionally, the anticancer properties of 1,3,4-oxadiazole derivatives have been the subject of extensive research, with findings indicating potent inhibitory effects on various cancer cell lines, including those resistant to conventional treatments (Glomb & Świątek, 2021).
Synthesis and Chemical Properties
The synthesis of this compound and related compounds is a key area of interest, with advancements in synthetic methodologies enabling the efficient production of these compounds. Microwave-assisted synthesis, in particular, has been highlighted for its potential to expedite the preparation of azaheterocyclic systems, including oxadiazoles, thereby facilitating rapid development and testing of new derivatives (Sakhuja, Panda, & Bajaj, 2012).
Metal-Ion Sensing Applications
Beyond therapeutic applications, 1,3,4-oxadiazole derivatives demonstrate significant potential in the development of chemosensors, particularly for metal-ion detection. The structural features of these compounds, including the presence of nitrogen and oxygen donor atoms, make them suitable for sensing applications, with some derivatives showing high selectivity and sensitivity for specific metal ions. This highlights the versatility of this compound and related compounds beyond the pharmaceutical domain (Sharma, Om, & Sharma, 2022).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRJWZUOGCTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


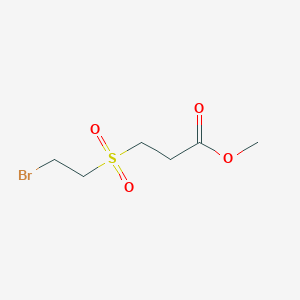

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
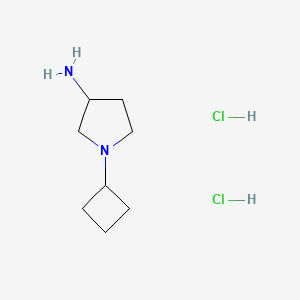
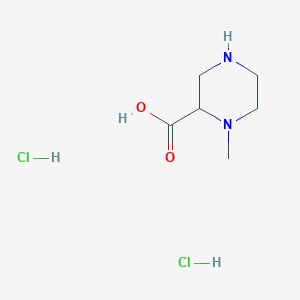
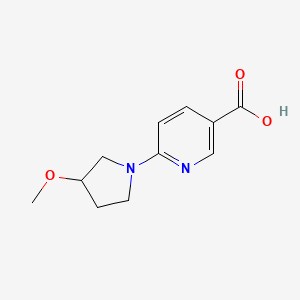
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)
